molecular formula C21H15N3O4 B12897655 N-(2-benzyl-1,3-benzoxazol-5-yl)-4-nitrobenzamide CAS No. 785836-59-1

N-(2-benzyl-1,3-benzoxazol-5-yl)-4-nitrobenzamide

Cat. No.: B12897655
CAS No.: 785836-59-1
M. Wt: 373.4 g/mol
InChI Key: XWLSRUVMJAZXJU-UHFFFAOYSA-N
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Description

N-(2-benzylbenzo[d]oxazol-5-yl)-4-nitrobenzamide is a compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

The synthesis of N-(2-benzylbenzo[d]oxazol-5-yl)-4-nitrobenzamide typically involves the formation of the benzoxazole ring followed by the introduction of the nitrobenzamide moiety. One common synthetic route involves the cyclization of 2-aminophenol with benzyl bromide to form the benzoxazole ring. This intermediate is then reacted with 4-nitrobenzoyl chloride under appropriate conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

N-(2-benzylbenzo[d]oxazol-5-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(2-benzylbenzo[d]oxazol-5-yl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitrobenzamide moiety is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The benzoxazole ring can also interact with various biological targets, contributing to its overall biological activity.

Comparison with Similar Compounds

N-(2-benzylbenzo[d]oxazol-5-yl)-4-nitrobenzamide can be compared with other benzoxazole derivatives, such as:

Properties

CAS No.

785836-59-1

Molecular Formula

C21H15N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

N-(2-benzyl-1,3-benzoxazol-5-yl)-4-nitrobenzamide

InChI

InChI=1S/C21H15N3O4/c25-21(15-6-9-17(10-7-15)24(26)27)22-16-8-11-19-18(13-16)23-20(28-19)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,22,25)

InChI Key

XWLSRUVMJAZXJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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